2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058288 |

Source

|

| Record name | Triazole alanine (as metabolite of triazole compounds) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86362-20-1, 114419-45-3 |

Source

|

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, alpha-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole alanine (as metabolite of triazole compounds) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" basic properties

An In-depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Introduction

This compound, commonly known in environmental science and toxicology as triazole alanine, is a non-proteinogenic amino acid of significant interest to researchers in agrochemistry, drug development, and analytical chemistry. This compound is not a naturally occurring amino acid in the traditional sense but has gained prominence primarily as a major metabolite of a widely used class of agricultural fungicides: the triazoles. Its presence in the environment and in food products necessitates a thorough understanding of its basic properties. Furthermore, its unique chemical structure, featuring a triazole ring appended to an alanine backbone, has made it a valuable scaffold for the design of novel therapeutic agents, particularly in the field of neuroscience.

This guide provides a comprehensive overview of the fundamental properties of this compound, detailing its chemical and physical characteristics, synthesis and characterization, toxicological profile, and its dual role as both a pesticide metabolite and a building block in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed technical understanding of this important molecule.

Chemical and Physical Properties

This compound is a polar molecule, a characteristic reflected in its computed physicochemical properties. The presence of the amino acid functionality and the nitrogen-rich triazole ring contributes to its high hydrophilicity.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | [PubChem][1] |

| Synonyms | Triazole alanine, α-Amino-1H-1,2,4-triazole-1-propanoic acid, 3-(1,2,4-Triazol-1-yl)-DL-alanine | [PubChem][1] |

| CAS Number | 114419-45-3 | [PubChem][1] |

| Molecular Formula | C5H8N4O2 | [PubChem][1] |

| Molecular Weight | 156.14 g/mol | [PubChem][1] |

| Computed XLogP3 | -3.7 | [PubChem][1] |

| Appearance | White to off-white powder | [Sigma-Aldrich][2] |

Synthesis and Characterization

Proposed Synthesis Protocol

A common strategy for the synthesis of amino acids with heterocyclic side chains involves starting from a protected, readily available amino acid like serine. The following is a proposed, multi-step synthesis:

Step 1: Protection of L-Serine The amino and carboxylic acid groups of L-serine are first protected to prevent unwanted side reactions. The amino group can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid can be converted to a methyl or benzyl ester.

Step 2: Activation of the Hydroxyl Group The hydroxyl group of the protected serine is then activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole The activated serine derivative is then reacted with 1,2,4-triazole. The triazole anion, formed by deprotonation with a base such as sodium hydride, acts as a nucleophile, displacing the mesylate or tosylate group to form the carbon-nitrogen bond.

Step 4: Deprotection Finally, the protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the triazole ring (likely singlets in the aromatic region), a multiplet for the α-proton of the alanine backbone, and a multiplet for the β-protons adjacent to the triazole ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons in the triazole ring, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular formula C₅H₉N₄O₂⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C-N stretches associated with the triazole ring.

Role as a Pesticide Metabolite

A primary reason for the scientific interest in this compound is its role as a common metabolite of triazole fungicides.[1] These fungicides are widely used in agriculture to protect crops from fungal diseases.

Formation in Plants

When triazole fungicides are applied to plants, they can be metabolized into several smaller compounds, with triazole alanine being a significant product. This metabolic conversion is considered a detoxification pathway in plants. The proposed mechanism involves the cleavage of the parent fungicide, releasing the 1,2,4-triazole moiety. This free triazole is then conjugated to the amino acid serine.

The key enzyme implicated in this process is O-acetylserine sulfhydrylase (OASS) .[4][5] This enzyme normally catalyzes the final step in cysteine biosynthesis. However, it can also recognize 1,2,4-triazole as a substrate and conjugate it with O-acetylserine (an activated form of serine), releasing acetate and forming triazole alanine.[4][5]

Metabolic Pathway of Triazole Alanine Formation

Caption: Proposed enzymatic formation of triazole alanine in plants.

Parent triazole fungicides that are known to be metabolized to triazole alanine include:

-

Paclobutrazol

-

Bitertanol

-

Fenbuconazole

-

Triadimenol

-

Epoxiconazole

-

Tebuconazole

-

Fluquinconazole[1]

Toxicological Profile

The toxicological profile of this compound has been evaluated, primarily in the context of assessing the risk of pesticide residues in food. It is generally considered to be of low acute toxicity.

| Toxicological Endpoint | Species | Value |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw |

| Acute Oral LD50 | Mouse | > 5000 mg/kg bw |

In animal studies, orally administered triazole alanine is rapidly absorbed and excreted, primarily unchanged in the urine. A minor metabolic pathway involves the formation of N-acetyl-triazole alanine. There is no evidence of significant bioaccumulation. Importantly, toxicological assessments have concluded that triazole alanine is less toxic than its parent triazole fungicide compounds.

Applications in Research and Development

Beyond its relevance in environmental and toxicological studies, the unique structure of this compound has made it a valuable tool in medicinal chemistry.

Analytical Reference Standard

Due to its presence as a pesticide metabolite, highly pure this compound is used as a certified reference material.[6] This allows analytical laboratories to accurately quantify its levels in food and environmental samples, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scaffold in Medicinal Chemistry

The triazole ring is a well-known bioisostere for amide bonds, meaning it can mimic the spatial and electronic properties of an amide group in a biologically active molecule. This property has been exploited in the design of novel drug candidates.

Derivatives of this compound have been synthesized and investigated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ion channel in the central nervous system involved in learning, memory, and synaptic plasticity. Modulating its activity is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. The triazole-containing amino acid scaffold provides a novel chemical framework for designing subtype-selective NMDA receptor modulators.[3]

Triazole as a Bioisosteric Replacement

Caption: The triazole ring as a bioisostere for an amide bond in drug design.

Experimental Protocols

Protocol: General Method for LC-MS/MS Analysis of Triazole Alanine in Plant Matrices

This protocol outlines a general approach for the extraction and analysis of the polar metabolite, triazole alanine, from a plant matrix such as fruit or vegetable homogenate.

-

Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acidified methanol (e.g., 0.1% formic acid in methanol). c. Add an appropriate internal standard. d. Homogenize at high speed for 2 minutes. e. Centrifuge at 10,000 x g for 10 minutes. f. Collect the supernatant.

-

Clean-up (if necessary): a. For complex matrices, a solid-phase extraction (SPE) clean-up may be required. b. Condition a mixed-mode cation exchange SPE cartridge. c. Load the supernatant from step 1f. d. Wash the cartridge with a non-polar solvent to remove interferences. e. Elute the triazole alanine with an ammoniated organic solvent. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

LC-MS/MS Analysis: a. Chromatographic Column: A column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A gradient program starting with a high percentage of organic mobile phase. e. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. f. MRM Transitions: Monitor for at least two multiple reaction monitoring (MRM) transitions for both the native triazole alanine and its internal standard to ensure accurate identification and quantification.

Conclusion

This compound is a molecule with a multifaceted identity. As triazole alanine, it is a critical analyte in environmental monitoring and food safety, representing a key detoxification product of triazole fungicides in plants. Its low toxicity provides a degree of reassurance regarding its presence as a residue. In the realm of medicinal chemistry, its structure serves as a promising and versatile scaffold for the development of novel therapeutics, particularly for modulating the activity of central nervous system targets like the NMDA receptor. The continued study of this compound is likely to yield further insights into xenobiotic metabolism in plants and provide new opportunities for rational drug design.

References

-

[Synthesis of 3-Hydroxy-6-oxo[7][8][9]triazin-1-yl Alaninamides, a New Class of Cyclic Dipeptidyl Ureas - ResearchGate]([Link])

-

[2-Amino-3-(1H-benzo[d][7][8][10]triazol-1-yl)propanoic acid - MySkinRecipes]([Link])

Sources

- 1. This compound | C5H8N4O2 | CID 5216290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-(1,2,4-Triazol-3-yl)-DL-alanine 10109-05-4 [sigmaaldrich.com]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 4. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aza-1,2,3-triazole-3-alanine synthesis via copper-catalyzed 1,3-dipolar cycloaddition on aza-progargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

"2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of significant interest in analytical chemistry, environmental science, and medicinal chemistry. The document elucidates its chemical structure and nomenclature, summarizes its physicochemical properties, and explores its primary roles as a major metabolite of triazole-based fungicides and as a certified analytical standard. Furthermore, this guide discusses relevant synthetic strategies and the broader context of triazole-containing amino acids in advanced drug discovery, such as in the development of novel PET imaging agents and receptor modulators. The content is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Identity: Nomenclature and Structural Elucidation

IUPAC Name and Common Synonyms

The formal designation for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound .[1] In scientific literature and commercial catalogs, it is frequently encountered under several synonyms, which reflect its structural components:

-

α-Amino-1H-1,2,4-triazole-1-propanoic acid[2]

-

3-(1,2,4-Triazol-1-yl)-DL-alanine[3]

-

H-β-(1,2,4-Triazol-1-yl)-DL-Ala-OH

-

Triazole alanine (TA)[1]

The designation "DL" indicates that commercial preparations are often a racemic mixture of both (R) and (S) enantiomers.

Chemical Structure Analysis

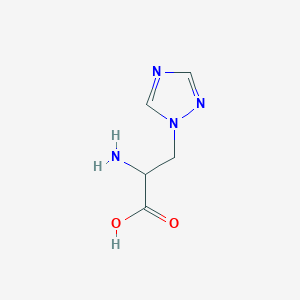

The molecule is an alanine derivative where one of the methyl protons is substituted with a 1,2,4-triazole ring linked via a nitrogen atom. The core structure consists of a propanoic acid backbone with an amino group at the alpha-carbon (C2) and the 1H-1,2,4-triazol-1-yl moiety attached to the beta-carbon (C3).

Caption: Chemical structure of this compound.

Key Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searches and regulatory documentation.

| Identifier | Value | Source |

| Molecular Formula | C₅H₈N₄O₂ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 114419-45-3 | [1] |

| InChI Key | XVWFTOJHOHJIMQ-UHFFFAOYSA-N |

Physicochemical Properties

The properties of this compound are essential for its application in analytical method development and for understanding its environmental fate. The data below are computationally derived from established models.

| Property | Value | Source |

| Exact Mass | 156.06472551 Da | [1] |

| XLogP3 | -3.7 | [1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Chemical Reactivity

Rationale for Synthetic Strategies

The synthesis of non-natural amino acids like this compound presents unique challenges. The primary objective is the formation of the Cβ-N bond between the alanine backbone and the triazole heterocycle. Key strategic considerations include:

-

Orthogonal Protection: The amino and carboxylic acid groups of the starting amino acid must be protected to prevent unwanted side reactions during the alkylation or coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification (e.g., methyl or benzyl ester) for the acid.

-

Nucleophilic Substitution: A common approach involves converting the hydroxyl group of a protected serine or the bromine of a protected β-bromoalanine into a good leaving group, followed by nucleophilic attack by the nitrogen of 1,2,4-triazole.

-

Metal-Free Approaches: Modern synthetic methods increasingly favor metal-free and environmentally benign conditions. Strategies involving intramolecular redox reactions can be employed to construct the triazole ring from acyclic precursors.[4]

Illustrative Synthesis Workflow

The following diagram outlines a plausible, generalized pathway for the synthesis, starting from a protected serine derivative. This approach leverages the conversion of the hydroxyl group to a leaving group for subsequent substitution by the triazole.

Caption: Generalized workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

Disclaimer: This protocol is an illustrative example based on established chemical principles for synthesizing similar compounds and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize 3-(1,2,4-Triazol-1-yl)-DL-alanine from DL-Serine.

Step 1: Protection of DL-Serine

-

Suspend DL-Serine in methanol and cool to 0°C.

-

Add thionyl chloride dropwise and allow the mixture to warm to room temperature, stirring overnight to form the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the resulting crude ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

-

Purify the resulting Boc-Ser-OMe by column chromatography.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the protected serine from Step 1 in anhydrous pyridine and cool to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0°C for several hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

-

In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.

-

Add a solution of 1H-1,2,4-triazole in DMF dropwise and stir until hydrogen evolution ceases, forming the sodium salt of the triazole.

-

Add a solution of the tosylated intermediate from Step 2 in DMF.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.

-

Cool, quench carefully with water, and extract the protected product with a suitable organic solvent. Purify by chromatography.

Step 4: Deprotection

-

Dissolve the purified, protected product from Step 3 in a solution of 6M hydrochloric acid.

-

Reflux the mixture for several hours to simultaneously cleave the Boc group and hydrolyze the methyl ester.

-

Cool the solution and concentrate it under reduced pressure.

-

Purify the final product, this compound, by recrystallization or ion-exchange chromatography.

Applications and Scientific Relevance

Role as an Agrochemical Metabolite

A primary area of significance for this compound is in environmental and agricultural science. It is a well-documented environmental transformation product and metabolite of numerous widely used triazole fungicides.[1] These parent fungicides, including Paclobutrazol, Bitertanol, Tebuconazole, and Epoxiconazole, undergo metabolic cleavage in plants and soil, often resulting in the formation of triazole alanine.[1] Its presence in environmental samples serves as a key indicator of the use and degradation of these parent pesticides. Consequently, its detection and quantification are critical for environmental monitoring and risk assessment.

Utility as an Analytical Reference Standard

Given its importance as a metabolite, high-purity this compound is manufactured and sold as a certified reference material (CRM). In this capacity, it is essential for:

-

Method Validation: Calibrating and validating analytical methods (e.g., LC-MS/MS) for the detection of pesticide residues in food and environmental matrices.

-

Quality Control: Serving as a standard in quality control laboratories to ensure the accuracy and reliability of analytical measurements.

Potential in Medicinal Chemistry and Drug Discovery

While this specific molecule is primarily known as a metabolite, the structural motif of a triazole-containing amino acid is of high interest in drug development.[5]

-

PET Imaging: Structurally related analogs, where the triazole ring is a 1,2,3-triazole and is further functionalized (e.g., with a fluoroethyl group), have been synthesized and evaluated as novel tracers for Positron Emission Tomography (PET) imaging of brain tumors.[6][7][8] The rationale is that many tumor cells overexpress amino acid transporters, leading to increased uptake of these non-natural amino acids compared to healthy brain tissue.[7][8]

-

Receptor Modulation: Other derivatives have been designed as agonists for the glycine binding site of the NMDA receptor, demonstrating that the triazole ring can function as a bioisostere for an amide bond.[9] This opens avenues for developing new therapeutics for neurological disorders.

-

Peptide Synthesis: The inclusion of such non-natural amino acids can stabilize peptides against enzymatic degradation and improve their pharmacological properties.[5]

Conclusion

This compound is a molecule with a dual identity. In the context of environmental science, it is a critical metabolite for monitoring the impact of triazole fungicides. In the laboratory, it is an indispensable analytical standard. Beyond these established roles, its core structure represents a valuable scaffold in medicinal chemistry, inspiring the design of next-generation diagnostic and therapeutic agents. A thorough understanding of its properties, synthesis, and scientific context is therefore essential for professionals across multiple scientific disciplines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol Imaging. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-(1H-benzo[d][1][5][6]triazol-1-yl)propanoic acid. Retrieved from [Link]

-

Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). The IUPAC name of the compound A 2amino3hydroxypropanoic class 11 chemistry CBSE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid. Retrieved from [Link]

-

PubMed. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][5][6]triazol-4-yl]propanoic acid. Retrieved from [Link]

-

Synthesis. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

Sources

- 1. This compound | C5H8N4O2 | CID 5216290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - α-Amino-1H-1,2 [sigmaaldrich.com]

- 3. 2-Amino-3-[1,2,4]triazol-1-yl-propionic Acid [lgcstandards.com]

- 4. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 5. 2-Amino-3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid [myskinrecipes.com]

- 6. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1 H-[1,2,3]triazol-4-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Abstract

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, also known as triazole alanine, is a molecule of significant interest due to its structural similarity to natural amino acids and its classification as a metabolite of several widely used triazole-based fungicides.[1] This guide provides a comprehensive exploration of its potential mechanisms of action, drawing upon existing research on related compounds and the broader class of 1,2,4-triazole derivatives. While a definitive, singular mechanism of action has yet to be fully elucidated for this specific compound, this document synthesizes available evidence to propose several likely pathways of biological interaction. These include its role as a substrate for amino acid transporters, its potential as an enzyme inhibitor, and possible neurological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation into the biochemical and pharmacological properties of this intriguing molecule.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by the presence of a 1,2,4-triazole ring linked to an alanine backbone.[1] Its chemical structure, C5H8N4O2, presents a unique combination of a functional amino acid moiety and a pharmacologically active triazole group.[1] The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding, metal coordination, and various biological interactions, contributing to activities such as antifungal, anti-inflammatory, and anticancer effects.[2][3]

A crucial aspect of this compound is its origin as an environmental transformation product of several key agricultural fungicides, including paclobutrazol, tebuconazole, and triadimenol.[1] This metabolic link provides a logical starting point for investigating its mechanism of action, suggesting a potential for shared or related biological targets with its parent compounds.

Proposed Mechanism of Action I: Interaction with Amino Acid Transport Systems

Given its structural analogy to natural amino acids, a primary hypothesized mechanism of action is its interaction with amino acid transport systems. These transporters are crucial for cellular uptake of amino acids, and their overexpression in certain pathological conditions, such as cancer, makes them attractive targets for therapeutic intervention and diagnostic imaging.[4][5]

Research on a structurally similar compound, (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[6][7][8]triazol-4-yl]propanoic acid, has demonstrated that it is a substrate for the cationic amino acid transporter and, to a lesser degree, the L-type amino acid transporter system.[4][5][7] This finding strongly suggests that this compound may also be recognized and transported into cells by these systems. The uptake into tumor cells, which often have upregulated amino acid metabolism, was significantly higher than in normal brain tissue for the fluorinated analog.[7]

Caption: Proposed mechanism of cellular uptake via amino acid transporters.

Experimental Protocol: Competitive Inhibition of Amino Acid Uptake

This protocol outlines a method to determine if this compound competes with a known radiolabeled amino acid for cellular uptake.

-

Cell Culture: Culture a relevant cell line (e.g., 9L gliosarcoma cells) to 80-90% confluency in appropriate media.[4]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer.

-

Prepare a solution of a radiolabeled amino acid (e.g., [3H]-Leucine or [14C]-Arginine) at a known concentration.

-

Prepare a series of dilutions of the test compound.

-

-

Assay:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells with a sodium-free buffer to assess sodium-independent transport (like the L-type system).

-

Incubate the cells with varying concentrations of the test compound for 10-15 minutes.

-

Add the radiolabeled amino acid to each well and incubate for a specified time (e.g., 5-10 minutes).

-

Wash the cells rapidly with ice-cold buffer to stop the uptake.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of radiolabeled amino acid uptake against the concentration of the test compound.

-

Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the radiolabeled amino acid uptake.

-

Proposed Mechanism of Action II: Enzyme Inhibition

The 1,2,4-triazole moiety is a cornerstone of many enzyme inhibitors.[2][6][9] This is particularly true for the parent compounds of triazole alanine, which are known to inhibit cytochrome P450 enzymes, such as lanosterol 14α-demethylase in fungi.[2] It is plausible that this compound could retain some of this enzyme-inhibiting activity.

Derivatives of 1,2,4-triazole have been shown to inhibit a variety of enzymes, including:

-

Cholinesterases (AChE and BChE): Implicated in neurodegenerative diseases like Alzheimer's.[6][9]

-

α-Glucosidase: A target for managing diabetes mellitus.[6][9]

-

COX and LOX enzymes: Involved in inflammatory pathways.[8]

A benzotriazole analog, 2-Amino-3-(1H-benzo[d][6][7][8]triazol-1-yl)propanoic acid, is utilized in the development of protease inhibitors, further highlighting the potential of such structures to interact with enzyme active sites.[10]

Sources

- 1. This compound | C5H8N4O2 | CID 5216290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1 H-[1,2,3]triazol-4-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid [myskinrecipes.com]

An In-depth Technical Guide to the Biological Activity Spectrum of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Foreword: Unveiling the Multifaceted Nature of a Unique Amino Acid Analogue

Welcome to a comprehensive exploration of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule at the intersection of medicinal chemistry, agrochemical science, and environmental toxicology. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of its known and potential biological activities. As a non-proteinogenic amino acid incorporating the stable 1,2,4-triazole heterocycle, this compound, often referred to as triazole-alanine, presents a fascinating case study. It is not only a building block for novel therapeutics but also a significant environmental metabolite of widely used triazole fungicides.[1] This dual identity necessitates a thorough understanding of its interactions with biological systems. This document moves beyond a simple recitation of facts to explain the causality behind its observed effects and the experimental logic used to uncover them.

Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount to interpreting its biological behavior.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | [1] |

| Molecular Formula | C₅H₈N₄O₂ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 114419-45-3 | [1] |

| Predicted XLogP3 | -3.7 | [1] |

The high polarity, suggested by the negative XLogP3 value, indicates that this molecule is highly water-soluble and less likely to passively diffuse across lipid membranes, hinting that its cellular uptake may be mediated by transport proteins.

The Broad Spectrum of Biological Activity

The incorporation of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, endows this amino acid with a diverse range of biological interactions.[2][3]

Antifungal Potential: A Legacy of its Precursors

The most well-documented activity of the broader triazole class is its potent antifungal effect.[2][3] this compound is a known environmental transformation product of several key agricultural fungicides, including Tebuconazole, Paclobutrazol, and Epoxiconazole.[1] This shared heritage strongly suggests a conserved mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's nitrogen atom (N4) coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[2][4]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole compound.

Anticancer and Antiproliferative Effects

Emerging research has highlighted the potential of novel 1,2,4-triazole derivatives, particularly those conjugated with amino acids, as anticancer agents.[5][6] Studies on related compounds have demonstrated significant antiproliferative activities against a range of human cancer cell lines, including HepG2 (liver), HCT116 (colon), PC-3 (prostate), and HeLa (cervical).[5]

Mechanistic Insights: The anticancer effects of these compounds are often multifaceted. Mechanistic investigations into promising 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives revealed that they can induce apoptosis and cause cell cycle arrest in the G2/M phase in a dose-dependent manner.[5] This suggests that the triazole-amino acid scaffold can be tailored to interfere with fundamental processes of cancer cell division and survival. A key advantage noted in one study was the compound's selectivity, as it did not affect the proliferation of normal human embryonic kidney cells (HEK-293).[5]

Neuromodulatory Activity: Targeting NMDA Receptors

The structural similarity of this compound to endogenous amino acid neurotransmitters has prompted investigations into its neurological activity. Specifically, derivatives have been designed and evaluated as agonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[7][8][9]

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its GluN1 subunit. Research has shown that the triazole ring can function as a bioisostere for an amide bond, leading to the development of potent NMDA receptor glycine site agonists.[7][9] Some of these novel (R)-2-amino-3-triazolpropanoic acid derivatives have even shown subtype-specific activity, preferentially targeting GluN1/2C and GluN1/2D subtypes over others.[7][8] This subtype selectivity is a critical goal in modern neuropharmacology, as it could lead to therapeutics with improved efficacy and fewer side effects.

Caption: Agonist activity at the NMDA receptor glycine binding site.

Interaction with Amino Acid Transporters: Implications for PET Imaging

Malignant tumors often exhibit upregulated metabolism and an increased demand for amino acids to fuel protein synthesis and rapid cell division.[10][11] This is accompanied by the overexpression of various amino acid transporter systems on the cancer cell surface.[10][11] This physiological hallmark can be exploited for diagnostic purposes.

Radiolabeled analogues, specifically (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid, have been synthesized and successfully evaluated for brain tumor imaging using Positron Emission Tomography (PET).[10][11][13] Cellular uptake studies have shown that these triazole-amino acid tracers are substrates for both the L-type amino acid transporter (LAT) and cationic amino acid transporters (CATs).[10][13] In vivo biodistribution studies in rat models with gliosarcoma tumors demonstrated high tumor uptake and excellent tumor-to-brain ratios, highlighting the potential of this molecular class for developing novel PET imaging agents.[13]

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following section details standardized, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Preparation of Fungal Inoculum:

-

Culture the selected fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Harvest fungal cells/spores and suspend them in sterile saline.

-

Adjust the suspension turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Caption: Standard workflow for an MTT cell proliferation assay.

Conclusion and Future Perspectives

This compound is a molecule with a rich and varied biological profile. Its identity as a key metabolite of agricultural fungicides provides a strong rationale for its potential antifungal activity, likely mediated through the inhibition of CYP51. Beyond this, the triazole-amino acid scaffold has demonstrated significant promise in oncology, with related compounds inducing apoptosis and cell cycle arrest in cancer cells, and in neuroscience, where derivatives act as subtype-selective NMDA receptor agonists. Furthermore, its interaction with overexpressed amino acid transporters in tumor cells has been effectively leveraged for the development of novel PET imaging agents.

Future research should focus on several key areas:

-

Direct Biological Evaluation: A systematic in vitro and in vivo evaluation of this compound itself is needed to confirm the activities inferred from its derivatives and parent compounds.

-

Toxicological Profile: As an environmental metabolite, its long-term toxicological and ecotoxicological profiles require thorough investigation to assess any potential risks to non-target organisms and human health.

-

Medicinal Chemistry Optimization: The core scaffold represents a valuable starting point for the rational design of new, more potent, and selective agents targeting fungal infections, cancer, and neurological disorders.

This guide has synthesized the current understanding of this fascinating molecule, providing a solid, evidence-based foundation for the drug discovery professionals, scientists, and researchers who will shape its future applications.

References

-

Title: Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: PubMed. URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: ResearchGate. URL: [Link]

-

Title: Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Source: Molecular Imaging. URL: [Link]

-

Title: Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Source: PMC - PubMed Central. URL: [Link]

-

Title: this compound. Source: PubChem. URL: [Link]

-

Title: Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. Source: NIH. URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed. URL: [Link]

-

Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Source: Frontiers in Chemistry. URL: [Link]

-

Title: 2-Amino-3-(1H-benzo[d][2][3][12]triazol-1-yl)propanoic acid. Source: MySkinRecipes. URL: [Link]

-

Title: Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Source: MDPI. URL: [Link]

-

Title: The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Source: NIH. URL: [Link]

-

Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Source: PMC - PubMed Central. URL: [Link]

-

Title: 2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific. Source: Frontiers. URL: [Link]

-

Title: Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Source: PubMed. URL: [Link]

-

Title: (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid. Source: NCBI. URL: [Link]

-

Title: (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][12]triazol-4-yl]propanoic acid. Source: PubMed. URL: [Link]

Sources

- 1. This compound | C5H8N4O2 | CID 5216290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 8. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1 H-[1,2,3]triazol-4-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Triazole-Containing Amino Acids: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

Abstract

The incorporation of non-canonical amino acids has revolutionized peptide and protein science, offering a powerful toolkit to modulate biological activity, enhance stability, and introduce novel functionalities. Among these, triazole-containing amino acids have emerged as a particularly influential class of building blocks. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of these unique chemical entities. We will explore the foundational principles that led to their development, delve into the robust synthetic methodologies that enable their creation, and showcase their transformative impact in peptidomimetics, drug discovery, and bioconjugation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of triazole-containing amino acids in their own work.

Introduction: The Quest for Enhanced Peptides

Natural peptides are crucial mediators of a vast array of biological processes, making them attractive candidates for therapeutic development. However, their utility is often hampered by inherent limitations such as low bioavailability and rapid degradation by endogenous proteases[1][2]. To overcome these challenges, medicinal chemists have long sought to create "peptidomimetics" – molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties[3][4]. A key strategy in this endeavor is the replacement of labile amide bonds with stable isosteres[1][2].

The triazole ring, a five-membered heterocycle with three nitrogen atoms, has proven to be an exceptional amide bond surrogate[1][2]. Its planarity, dipole moment, and ability to participate in hydrogen bonding closely resemble that of a trans-amide bond[4]. Crucially, the triazole moiety is resistant to enzymatic cleavage, hydrolysis, oxidation, and reduction, thereby imparting significant metabolic stability to peptide analogues[3][4][5]. The advent of highly efficient and regioselective methods for triazole synthesis, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has propelled the widespread adoption of triazole-containing amino acids in peptide science[6][7].

This guide will illuminate the historical context of their discovery, provide detailed technical insights into their synthesis, and explore their diverse applications, offering a comprehensive resource for researchers in the field.

Historical Perspective: From a Foundational Reaction to a "Click" Revolution

The story of triazole-containing amino acids is intrinsically linked to the development of one of organic chemistry's most powerful reactions: the Huisgen 1,3-dipolar cycloaddition. First comprehensively described by Rolf Huisgen in the 1960s, this reaction involves the [3+2] cycloaddition of an azide and an alkyne to form a triazole ring[6][8]. While foundational, the thermal reaction often requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility in complex syntheses[8].

A paradigm shift occurred in the early 2000s with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is exceptionally efficient, highly regioselective (exclusively yielding the 1,4-disubstituted triazole), and proceeds under mild, aqueous conditions, making it bioorthogonal[6][7]. The CuAAC reaction transformed the synthesis of triazole-containing molecules from a chemical curiosity into a robust and widely accessible tool, paving the way for their incorporation into amino acids and peptides[7][9].

The timeline below highlights key milestones in this journey:

-

1960s: Rolf Huisgen elucidates the mechanism of the 1,3-dipolar cycloaddition between azides and alkynes[8].

-

2002: Morten Meldal and K. Barry Sharpless independently report the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), establishing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles[7]. This is a pivotal moment for the field, making the synthesis of triazole-containing biomolecules highly practical.

-

Post-2002: A rapid expansion in the use of CuAAC for a wide range of applications, including the synthesis of triazole-containing amino acids and their incorporation into peptides to enhance stability and mimic secondary structures[6][10]. Researchers begin to systematically explore the use of triazoles as amide bond isosteres, disulfide bond mimetics, and linkers for bioconjugation[1][4][10].

Synthetic Methodologies: Building the Triazole Core

The synthesis of triazole-containing amino acids and their incorporation into peptides primarily relies on the CuAAC reaction. This can be achieved through several strategic approaches, both in solution and on solid phase.

The Cornerstone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed method for constructing the 1,4-disubstituted 1,2,3-triazole core. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strategies for Incorporating Triazole-Containing Amino Acids into Peptides

There are four primary strategies for synthesizing peptides containing a triazole linkage in their backbone, as illustrated below.

Caption: Synthetic strategies for triazole-containing peptidomimetics.[1]

Experimental Protocol: On-Resin Synthesis of a Triazole-Linked Peptidomimetic (Pathway B)

This protocol provides a generalized procedure for incorporating a 1,4-disubstituted 1,2,3-triazole as an amide bond surrogate using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Standard SPPS reagents: Piperidine/DMF, HBTU/HOBt or HATU/HOAt, DIPEA

-

Diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)[1]

-

Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)

-

Ligand (optional but recommended): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

N-protected α-amino alkyne

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Peptide Elongation: Synthesize the desired peptide sequence up to the point of triazole incorporation using standard Fmoc-SPPS protocols.

-

N-terminal Deprotection: Remove the final Fmoc group by treating the resin with 20% piperidine in DMF.

-

Azide Formation (Diazotransfer):

-

Wash the resin thoroughly with DMF.

-

Add a solution of ISA·HCl (3-5 equivalents) and DIPEA (5-7 equivalents) in DMF to the resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the disappearance of the free amine.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

On-Resin CuAAC Reaction:

-

Swell the azido-functionalized resin in DMF.

-

In a separate vial, prepare the catalyst solution: Dissolve the N-protected α-amino alkyne (2-3 equivalents), CuI (0.1-0.2 equivalents), and DIPEA (2-3 equivalents) in DMF. If using a ligand, pre-mix it with the copper source.

-

Add the catalyst solution to the resin.

-

Agitate the reaction mixture at room temperature for 6-12 hours.

-

Wash the resin with DMF, a copper-chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF), DMF, DCM, and methanol.

-

-

Continuation of Peptide Synthesis (if applicable): If further amino acids are to be added, deprotect the N-terminus of the incorporated amino alkyne and continue with standard SPPS coupling cycles.

-

Cleavage and Deprotection: Cleave the peptidomimetic from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Structural and Functional Impact of Triazole Incorporation

The introduction of a triazole moiety into a peptide backbone or side chain has profound effects on its structure and function.

| Property | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Impact and Significance |

| Structure | Planar, trans conformation favored | Planar, aromatic | Mimics the planarity of the amide bond, acting as a rigid linker.[2][4] |

| Bond Length (Cα-Cα) | ~3.8-3.9 Å | ~4.9-5.1 Å | The increased distance is similar to that of a β-amino acid, which can influence secondary structure.[1] |

| Dipole Moment | ~3.5 Debye | ~4.5 Debye | The higher dipole moment can stabilize secondary structures through alignment with other amide bonds.[1] |

| Hydrogen Bonding | NH (donor), C=O (acceptor) | C5-H (weak donor), N2 & N3 (weak acceptors) | Capable of mimicking the hydrogen bonding patterns of an amide bond.[1] |

| Stability | Susceptible to proteolysis | Highly resistant to enzymatic degradation, hydrolysis, oxidation, and reduction | Dramatically increases the in vivo half-life of peptides.[3][4][5] |

Mimicking Secondary Structures

The geometric properties of the triazole ring can be exploited to induce or stabilize specific peptide secondary structures.

-

β-Turn Mimetics: The 1,4-disubstituted triazole can act as a scaffold to mimic β-turns, which are crucial for protein folding and molecular recognition events.[6][10]

-

α-Helix Stabilization: Side-chain to side-chain cyclization using CuAAC ("stapled peptides") can stabilize α-helical conformations, enhancing target binding and cell permeability.[6]

-

Disulfide Bond Surrogates: The triazole ring can replace disulfide bonds, offering a more stable and synthetically accessible means of peptide cyclization.[4]

Applications in Drug Discovery and Chemical Biology

The unique properties of triazole-containing amino acids have led to their widespread application in various fields.

Peptidomimetics for Enhanced Therapeutics

The primary application of triazole-containing amino acids is in the creation of peptidomimetics with improved therapeutic potential. By replacing one or more amide bonds with a triazole ring, researchers can develop peptides that are resistant to degradation, leading to longer in vivo half-lives and improved efficacy.[1][3][5]

Examples of therapeutic areas include:

-

Antimicrobial Peptides: Incorporation of triazoles can enhance the stability and activity of antimicrobial peptides against drug-resistant bacteria and fungi.[3][4]

-

Anticancer Agents: Triazole-modified peptides have shown significant cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer.[3]

-

Enzyme Inhibitors: The rigid nature of the triazole ring can be used to lock a peptide into a conformation that is optimal for binding to and inhibiting an enzyme target.[6][10]

Bioconjugation and Chemical Biology

The bioorthogonality of the CuAAC reaction makes it an ideal tool for bioconjugation.[7] Amino acids containing an alkyne or azide side chain can be incorporated into proteins, and the triazole linkage can then be used to attach a wide variety of molecules, such as:

-

Fluorescent Dyes: For imaging and tracking proteins in living cells.[7]

-

Radiolabels: For in vivo imaging applications such as PET scanning.[6]

-

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

-

Drug Payloads: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.

Caption: General workflow for protein bioconjugation using triazole formation.

Conclusion and Future Outlook

The discovery and development of triazole-containing amino acids represent a significant advancement in peptide science and drug discovery. The convergence of foundational cycloaddition chemistry with the "click" chemistry paradigm has provided researchers with a powerful and versatile tool to overcome the inherent limitations of natural peptides. The ability of the triazole moiety to act as a stable and structurally influential surrogate for the amide bond has enabled the creation of a new generation of peptidomimetics with enhanced therapeutic properties.

Looking ahead, the field is poised for further innovation. The development of new catalytic systems, including ruthenium-catalyzed reactions that yield the 1,5-disubstituted triazole regioisomer, will continue to expand the structural diversity of these building blocks.[6] Furthermore, the application of triazole-containing amino acids is expected to grow in areas such as materials science and the development of novel biomaterials. As our understanding of the intricate relationship between structure and function continues to deepen, triazole-containing amino acids will undoubtedly remain at the forefront of efforts to design and synthesize molecules with precisely tailored biological activities.

References

-

Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. [Link]

-

Ver 이슈, A., & Gilon, C. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. CHIMIA International Journal for Chemistry, 75(5), 415-423. [Link]

-

Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 706915. [Link]

-

Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9. [Link]

-

Anonymous. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. MDPI. [Link]

-

Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. [Link]

-

Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10). [Link]

-

Ledwoń, P., & Riveiro, M. E. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. [Link]

-

Del Bel, M., Cho-Schultz, S., He, M., Li, B., Liu, C., Matthews, J., Ornelas, M., Shi, F., Xie, C., Zhang, Q., & Zhou, R. (2024). Synthesis of Fused Bicyclic[1][4][6]-Triazoles from Amino Acids. Organic Letters, 26(51), 10236-10240. [Link]

-

Wang, X., Chen, S., Wu, M., Xiang, H., & Yang, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 992733. [Link]

-

Anonymous. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

Wang, X., Chen, S., Wu, M., Xiang, H., & Yang, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Click Triazoles for Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. [Link]

-

Anonymous. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. [Link]

-

Kumar, A., & Kumar, V. (2017). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Trends in Organic Chemistry, 18. [Link]

-

van der Zouwen, C., Janssen, E., & van Delft, F. L. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link]

-

van der Zouwen, C., Janssen, E., van der Wal, S., Wiertz, R. W., Krooshoop, M., Heck, A. J. R., & van Delft, F. L. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(23), 6826-6832. [Link]

-

Ravindra, M., & Tiwari, R. (2014). Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3461-3465. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 14(9), 3298-3309. [Link]

-

Gajewski, M. P., & Thompson, C. M. (2012). Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. Journal of Medicinal Chemistry, 55(21), 9323-9333. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. [Link]

-

Anonymous. (n.d.). BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. IIP Series. [Link]

-

Arenas, J. L., Retailleau, P., Gillet, J.-M., Ghermani, N.-E., Ongeri, S., & Crousse, B. (2022). 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. Organic & Biomolecular Chemistry, 20(41), 8089-8093. [Link]

-

Omyma, A., Adnan, A., & El-Saghier, A. M. M. (2019). Synthesis and antidiabetic activity of novel triazole derivatives containing amino acids. Journal of the Serbian Chemical Society, 84(10), 1055-1067. [Link]

-

Anonymous. (n.d.). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. Request PDF. [Link]

-

Anonymous. (n.d.). Example bioactive molecules containing 1,2,3-triazole moiety. ResearchGate. [Link]

-

Anonymous. (n.d.). (A) Chemical structure and amino acid sequence of peptide triazole... ResearchGate. [Link]

-

Wang, C., He, L., & Tu, Z. (2019). Application of triazoles in the structural modification of natural products. RSC Advances, 9(43), 25034-25053. [Link]

-

Sharma, P., & Kumar, V. (2011). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 161-167. [Link]

-

Anonymous. (n.d.). Overview of synthesized ψ(CH2NH) and triazole peptides. ResearchGate. [Link]

-

Gorske, B. C., Bastian, B. L., & Blackwell, H. E. (2007). Introduction of a Triazole Amino Acid into a Peptoid Oligomer Induces Turn Formation in Aqueous Solution. Organic Letters, 9(21), 4159-4162. [Link]

Sources

- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 4. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [flore.unifi.it]

- 6. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Versatile Non-Canonical Amino Acid for Advanced Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, commonly known as triazolylalanine, is a non-canonical amino acid (NCAA) that stands at the intersection of peptidomimetic design and established pharmacophore-based drug discovery. The strategic incorporation of the 1,2,4-triazole ring—a moiety central to numerous successful pharmaceuticals—into an alanine scaffold creates a chiral building block with immense potential. This guide elucidates the core research applications of triazolylalanine, moving beyond theoretical possibilities to provide actionable, field-proven insights and detailed methodologies. We will explore its synthesis, its role as a foundational scaffold for novel antifungal agents targeting cytochrome P450 enzymes, its application as a probe for neurological targets such as NMDA receptors, and its utility in generating peptides with enhanced stability and function. This document serves as a technical resource for researchers aiming to leverage the unique chemical and biological properties of triazolylalanine to accelerate the development of next-generation therapeutics.

Introduction: The Strategic Value of Triazolylalanine

Non-canonical amino acids (NCAAs) are powerful tools in drug discovery, allowing researchers to design molecules with specific functions, enhanced stability, or new interaction capabilities that are not accessible with the 20 proteinogenic amino acids.[] Triazolylalanine is a particularly compelling NCAA due to the fusion of a chiral amino acid backbone with the 1,2,4-triazole heterocycle.

Chemical Structure and Properties

Triazolylalanine is an alanine derivative where a hydrogen on the beta-carbon is substituted with a 1,2,4-triazole ring linked via a nitrogen atom. This structure imparts unique chemical characteristics.

-

IUPAC Name: 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid[2]

-

Molecular Formula: C₅H₈N₄O₂[2]

-

Molecular Weight: 156.14 g/mol [2]

The triazole ring introduces a degree of aromaticity and acts as a potent hydrogen bond acceptor, while also being relatively resistant to metabolic degradation. Its presence significantly influences the molecule's polarity and potential for intermolecular interactions.

The 1,2,4-Triazole Moiety: A Privileged Pharmacophore

The 1,2,4-triazole is a five-membered aromatic heterocycle with three nitrogen atoms.[3] This ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of bioactive molecules and marketed drugs.[4] Its utility stems from several key features:

-

Metabolic Stability: The triazole ring is generally robust and resistant to metabolic breakdown.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

-

Coordination Chemistry: The lone pair electrons on the nitrogen atoms can coordinate with metal ions, a critical feature for inhibiting metalloenzymes.

-

Dipole Moment: The ring possesses a significant dipole moment, influencing solubility and binding interactions.

Most notably, the triazole moiety is the cornerstone of the "azole" class of antifungal drugs, including fluconazole and itraconazole. These drugs function by having a triazole nitrogen atom coordinate to the heme iron atom within the active site of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[3]

Significance as a Non-Canonical Amino Acid (NCAA)

As an NCAA, triazolylalanine offers unique advantages for engineering novel biologics and small molecules:

-

Enzyme Inhibition: It can be used as a starting point to design potent and selective enzyme inhibitors.[]

-

Peptide Modification: Incorporating it into peptides can confer resistance to proteolysis, enforce specific secondary structures, and introduce novel binding functionalities.[3]

-

Drug Scaffolding: It serves as a versatile chiral building block for the synthesis of more complex molecules.

Synthesis and Characterization

The synthesis of triazolylalanine is achievable through established organic chemistry methods, often starting from readily available chiral precursors like L-serine. This ensures access to enantiomerically pure material, which is critical for pharmacological studies.

Retrosynthetic Analysis and Common Precursors

A common and logical approach to synthesizing triazolylalanine involves the nucleophilic substitution of a leaving group on the β-carbon of a protected alanine derivative with the 1,2,4-triazole anion. L-serine is an ideal starting material as its hydroxyl group can be readily converted into a good leaving group (e.g., a tosylate or mesylate).

Detailed Synthetic Protocol: From Protected L-Serine

This protocol describes a representative synthesis of (S)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. The causality behind this multi-step process is to first protect the reactive amino and carboxyl groups, activate the side-chain hydroxyl for substitution, perform the key substitution reaction, and finally deprotect the molecule to yield the target amino acid.

Step 1: Protection of L-Serine

-

Suspend L-serine in methanol. Add trimethylsilyl chloride (TMSCl) dropwise at 0°C and then allow the reaction to warm to room temperature and stir overnight. This forms the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA). Stir at room temperature until the reaction is complete (monitored by TLC). This protects the amino group.

-

Purify the resulting N-Boc-L-serine methyl ester by column chromatography.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the protected serine from Step 1 in anhydrous DCM and cool to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) and a base such as pyridine or DMAP.

-

Stir the reaction at 0°C for several hours, then allow it to warm to room temperature overnight.

-

Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

-

In a flask, prepare the sodium salt of 1,2,4-triazole by adding sodium hydride (NaH) to a solution of 1,2,4-triazole in an anhydrous polar aprotic solvent like DMF.

-